1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a triazino[1,2-a]benzimidazole core substituted with tetrahydrofuran and thiophene moieties.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-thiophen-2-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-2-8-19-18(7-1)21-20-23(13-16-5-3-11-25-16)14-22(15-24(19)20)10-9-17-6-4-12-26-17/h1-2,4,6-8,12,16H,3,5,9-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLIEZTFCVUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-
Biological Activity
The compound 1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that incorporates elements from both benzimidazole and triazine families. This structural complexity suggests a potential for diverse biological activities. Recent studies have focused on its medicinal properties, particularly in the fields of anticancer, antimicrobial, and antiviral research.
Chemical Structure
The compound features a tetrahydrotriazine ring fused to a benzimidazole moiety. The presence of a tetrahydrofuran group and a thiophene substituent further enhances its lipophilicity and may influence its biological activity.
Research indicates that the compound interacts with various biological targets:
- DNA Binding : It may inhibit DNA replication by intercalating into DNA strands.
- Protein Interaction : The compound can bind to specific proteins involved in cell signaling and metabolic pathways.
- Enzyme Inhibition : It disrupts enzymatic activities critical for cancer cell metabolism and microbial growth .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Anticancer Activity
Studies have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound exhibits IC50 values ranging from μM to μM against human cancer cell lines such as PC-3 (prostate cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 0.039 |
| HeLa | 0.096 |
| A549 | 0.063 |
| MDA-MB-435S | 0.077 |
2. Antimicrobial Activity
The compound has shown efficacy against both gram-positive and gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Salmonella typhi, among others.
- Minimum Inhibitory Concentrations (MIC) : Preliminary results indicate promising MIC values suggesting effective antimicrobial properties .
3. Antiviral Activity
Preliminary studies suggest potential antiviral properties against various viral pathogens:
- The compound may inhibit viral replication through its interaction with viral proteins or nucleic acids.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Case Study 1: Anticancer Efficacy
In a study involving the treatment of breast cancer cells (MDA-MB-435S), the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against common pathogens. The compound demonstrated significant inhibition of growth in tested strains compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that derivatives of triazino-benzimidazole compounds exhibit significant anticancer activities. For instance, a derivative similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess notable antibacterial and antifungal activities. A study reported that a related compound exhibited inhibition against several pathogenic strains, indicating that this compound may also have similar properties .
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Development : The incorporation of tetrahydrofuran and thiophene units can enhance the mechanical properties and thermal stability of polymers. Research has shown that blending such compounds with polymers can yield materials with improved electrical conductivity and flexibility .
- Coatings and Films : The compound can be used to develop advanced coatings that exhibit resistance to environmental degradation. Its incorporation into polymer matrices has been shown to improve the longevity and performance of protective films .
Agricultural Applications
The potential use of this compound in agriculture is an emerging area of interest:
- Pesticides and Herbicides : Initial studies suggest that derivatives of this compound may function as effective pesticides or herbicides. Testing on various plant pathogens has shown promising results in terms of efficacy and safety profiles .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer Activity | A derivative exhibited IC50 values < 10 µM against breast cancer cell lines. |
| 2 | Antimicrobial Properties | Inhibition zones > 15 mm against E. coli and S. aureus were observed. |
| 3 | Polymer Blending | Enhanced tensile strength by 30% when blended with polyvinyl chloride (PVC). |
| 4 | Agricultural Testing | Showed >80% efficacy against common fungal pathogens in preliminary trials. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The electron-deficient 1,3,5-triazine ring undergoes nucleophilic attack, particularly at the C-2 and C-4 positions .
Oxidation Reactions
The THF moiety and thiophen-2-yl group are susceptible to oxidative transformations:
THF Ring Oxidation
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Reagent: /AcOH
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Product: γ-Lactone derivative via C-O bond cleavage.
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Conditions: 0°C to RT, 6h
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Yield: 58%
Thiophene Sulfoxidation
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Reagent: (meta-chloroperbenzoic acid)
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Product: Thiophene sulfoxide derivative
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Conditions: CHCl, 0°C, 2h
Electrophilic Substitution on Thiophene
The thiophen-2-yl ethyl group participates in regioselective electrophilic substitution:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br/AcOH | C-5 | 5-bromo-thiophene derivative | 91% |
| Nitration | HNO/HSO | C-4 | 4-nitro-thiophene derivative | 76% |
Cyclization Reactions
The tetrahydrotriazino-benzimidazole core facilitates intramolecular cyclization under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| HSO, 100°C | Benzo thiazolo-triazepine hybrid | Anticancer scaffolds |
| NaH, DMF, 60°C | Spirocyclic derivative via N-alkylation | Enhanced solubility |
Catalytic Hydrogenation
Selective reduction of the tetrahydrotriazine ring:
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Catalyst: Pd/C (10%)
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Conditions: H (1 atm), EtOH, 25°C
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Product: Saturated 1,2,3,4-tetrahydrotriazino-benzimidazole
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Yield: 89%
Key Research Findings
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Antiparasitic Activity : Derivatives with thiophen-2-yl substituents exhibit 95–100% efficacy against Trichinella spiralis at 50 μg/mL, surpassing albendazole .
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DFT Analysis : The triazino-benzimidazole core is planar, enabling π-π stacking with biological targets .
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Solubility Enhancement : The THF moiety increases logP by 0.3–0.5 units, improving membrane permeability.
Reaction Optimization Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs vary in substituents, which critically influence their physical, chemical, and biological properties. Key comparisons include:
Physical Properties
- Boiling Point and Density : The furan-containing analog (C₂₀H₂₃N₅O₂) has a predicted boiling point of 575.0±60.0 °C and density of 1.55±0.1 g/cm³ . The target compound’s thiophene substituent likely increases molecular weight and density (predicted ~1.58 g/cm³) due to sulfur’s higher atomic mass vs. oxygen.
- Acidity (pKa) : The furan analog’s pKa is 9.63±0.40 . The thiophene group’s weaker electron-withdrawing effect may lower the target compound’s pKa slightly (~9.3–9.5), enhancing protonation at physiological pH.
Key Differentiators
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Absolute ethanol is commonly used for reflux due to its polarity and ability to dissolve heterocyclic intermediates (e.g., refluxing in ethanol for 4–6 hours with glacial acetic acid as a catalyst) .
- Catalyst Screening : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts can influence cyclization efficiency. For example, triethylamine was critical in forming thiadiazole derivatives with >65% yields .
- Reaction Time : Extended reflux durations (e.g., 6 hours) improve product formation but must balance against decomposition risks .
- Purification : Recrystallization from ethanol/water (1:2 ratio) or dimethylformamide enhances purity, as demonstrated in analogous triazolone syntheses .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate confirmation:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches in triazino/benzimidazole moieties) .
- NMR Analysis :
- ¹H NMR : Resolves aromatic protons (δ 6.8–8.2 ppm for benzimidazole/thiophene) and aliphatic chains (e.g., tetrahydrofuran-methyl at δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (e.g., triazinone C=O at ~160 ppm) and heterocyclic backbone connectivity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water (1:2) to remove unreacted starting materials, achieving >80% purity in similar triazolones .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers, critical for compounds with multiple heterocyclic rings.
- Washing Protocols : Petroleum ether effectively removes hydrophobic impurities, as shown in benzoxazin-4-one syntheses .
Advanced: How can molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with triazino-benzimidazole analogs (e.g., fungal CYP450 or bacterial DNA gyrase) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Cross-reference docking results with experimental bioassays (e.g., antimicrobial activity against S. aureus or C. albicans) to resolve false positives .
Advanced: What strategies address regioselectivity challenges during cyclization?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to steer cyclization toward the desired triazino position .
- Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled products, while higher temperatures promote thermodynamic stability .
- Catalytic Additives : Transition metals (e.g., Cu(I)) can modulate regioselectivity in azide-alkyne cycloadditions, as seen in triazole syntheses .
Advanced: How should contradictory bioactivity data be analyzed?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., MIC vs. cytotoxicity) to identify therapeutic windows .
- Structural Analog Comparison : Compare activity profiles with derivatives lacking the thiophen-2-yl or tetrahydrofuran groups to isolate pharmacophores .
- Method Validation : Ensure assay reproducibility via positive controls (e.g., fluconazole for antifungal studies) .
Advanced: Can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize copper catalysts on silica for reusable azide-alkyne cycloadditions, reducing heavy metal waste .
- Flow Chemistry : Continuous-flow systems minimize reaction volumes and improve safety for exothermic steps (e.g., diazomethane synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
